molecular formula C19H24N2O6 B2742230 N-(3,4-dimethoxyphenethyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide CAS No. 941974-16-9

N-(3,4-dimethoxyphenethyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2742230
CAS No.: 941974-16-9
M. Wt: 376.409
InChI Key: XQKPQYLDGZAKRZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a synthetic acetamide derivative featuring a 3,4-dimethoxyphenethyl group attached to a pyridinone core substituted with hydroxymethyl and methoxy moieties. The pyridinone ring and polar substituents (e.g., hydroxymethyl) may confer solubility and binding specificity, while the 3,4-dimethoxyphenethyl group enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6/c1-25-16-5-4-13(8-17(16)26-2)6-7-20-19(24)11-21-10-18(27-3)15(23)9-14(21)12-22/h4-5,8-10,22H,6-7,11-12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKPQYLDGZAKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=C(C(=O)C=C2CO)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into two main components:

  • 3,4-Dimethoxyphenethyl moiety : Known for its potential neuroprotective effects.
  • Pyridinone derivative : Exhibits various biological activities, including inhibition of enzymes related to neurodegeneration.

Research indicates that this compound may exert its biological effects primarily through the inhibition of butyrylcholinesterase (BChE), an enzyme associated with the breakdown of acetylcholine. Inhibiting BChE can enhance cholinergic signaling, which is beneficial in the context of Alzheimer's disease.

Inhibition of Butyrylcholinesterase

A study evaluated several substituted acetamide derivatives for their ability to inhibit BChE. Among these, this compound demonstrated significant inhibitory activity with an IC50 value comparable to established inhibitors. The compound was identified as a mixed-type inhibitor based on Lineweaver-Burk plot analysis, indicating that it binds to both the catalytic and peripheral sites of BChE .

ADME Properties

In silico studies have been conducted to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. These studies suggest favorable pharmacokinetic profiles, indicating potential for oral bioavailability and suitable metabolic stability.

Case Studies and Experimental Findings

StudyCompoundActivityIC50 ValueNotes
1N-(3,4-dimethoxyphenethyl)-2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamideBChE Inhibition3.94 μMMixed-type inhibitor
2Similar AcetamidesVariousRanging from 1.5 μM to 5 μMStructure-activity relationship studied

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features, molecular weights, and physicochemical properties of the target compound and its analogs from the evidence:

Compound Name / ID (Evidence Source) Core Structure Key Substituents Molecular Weight (g/mol) Physical State/Properties
Target Compound Pyridin-4-one 3,4-Dimethoxyphenethyl, hydroxymethyl, 5-methoxy ~423.43 (estimated) Not reported in evidence
IV-40 () Pyrrolidin-2-one 3,4-Dimethoxyphenethyl, 4-chlorophenyl, methylene 470.197 Yellow oil; Rf (Et₂O) = 0.33
Example 83 () Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromen-4-one, dimethylamino 571.20 Brown solid; MP 302–304°C
Benzothiazole derivatives () Benzothiazole Trifluoromethyl, methoxy/chloro-phenyl ~350–450 (estimated) Not reported
Pyrido[4,3-d]pyrimidinone () Pyrido-pyrimidinone Cyclopropyl, fluoro, iodo, DMSO solvate 693.53 (solvated) Not reported
Pyrimido-indole derivative () Pyrimido[5,4-b]indole 4-Ethylphenyl, sulfanyl linkage ~536.70 (CAS data) Not reported
Key Observations:
  • Core Heterocycles: The target’s pyridinone core contrasts with pyrrolidinone (IV-40), pyrazolo-pyrimidine (), and benzothiazole () systems.
  • Substituent Effects : The 3,4-dimethoxyphenethyl group in the target and IV-40 () suggests shared lipophilic characteristics. However, IV-40’s 4-chlorophenyl substituent increases hydrophobicity compared to the target’s polar hydroxymethyl group .
  • Melting Points: Example 83 () exhibits a high melting point (302–304°C), likely due to aromatic stacking and hydrogen bonding in its chromenone-pyrazolo-pyrimidine hybrid structure .
Functional Groups and Bioactivity Clues:
  • Fluorine and Iodo Substituents (): Fluorine improves metabolic stability, while iodine in ’s compound may suggest diagnostic or therapeutic applications .
  • Sulfanyl Linkage (): Introduces sulfur, which may alter metabolic pathways (e.g., oxidation) compared to oxygen-based linkages .

Pharmacokinetic and Solubility Considerations

  • Lipophilicity : The 3,4-dimethoxyphenethyl group in the target and IV-40 increases logP values, favoring blood-brain barrier penetration. Benzothiazole derivatives () with trifluoromethyl groups may exhibit even higher lipophilicity .
  • Polar Substituents : The target’s hydroxymethyl and methoxy groups likely improve aqueous solubility relative to IV-40’s chlorophenyl and Example 83’s fluorophenyl groups .

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